molecular formula C20H27NO3 B1613881 Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone CAS No. 898762-52-2

Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone

Cat. No.: B1613881
CAS No.: 898762-52-2
M. Wt: 329.4 g/mol
InChI Key: QZDAPCOHJHNKPK-UHFFFAOYSA-N
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Description

Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone is a complex organic compound with the molecular formula C20H27NO3. This compound is characterized by its unique spirocyclic structure, which includes a cyclopentyl group, a phenyl ketone, and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone typically involves multiple steps, including the formation of the spirocyclic core and the subsequent attachment of the cyclopentyl and phenyl ketone groups. One common synthetic route involves the condensation of 2-furan-2-yl-methylamine with 2-hydroxy-3-methoxy- or 2-hydroxy-5-methoxy-benzaldehydes, followed by reduction with sodium borohydride to form the spirocyclic intermediate

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone involves its interaction with specific molecular targets and pathways within biological systems. The spirocyclic structure allows the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

cyclopentyl-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c22-19(17-5-1-2-6-17)18-7-3-4-16(14-18)15-21-10-8-20(9-11-21)23-12-13-24-20/h3-4,7,14,17H,1-2,5-6,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDAPCOHJHNKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643342
Record name Cyclopentyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-52-2
Record name Cyclopentyl[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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